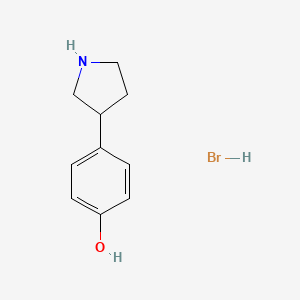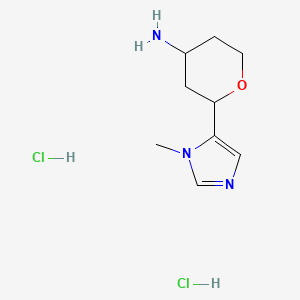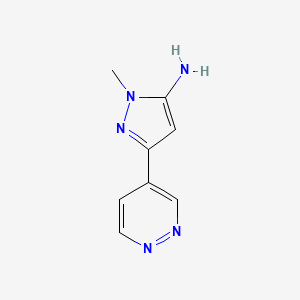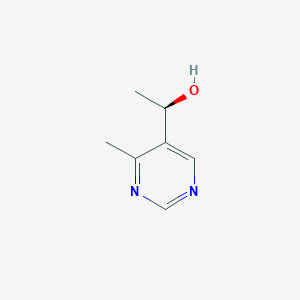
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol
Vue d'ensemble
Description
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol, also known as 4-methylpyrimidine-5-ol (MPy), is a compound that has been studied in recent years due to its potential applications in the fields of synthetic chemistry and drug development. MPy is an important building block for the synthesis of a wide range of molecules, including pharmaceuticals and other biologically active compounds. In addition, MPy has been found to have a variety of biochemical and physiological effects that make it a promising target for therapeutic applications.
Applications De Recherche Scientifique
Electrooptic Film Fabrication
Facchetti et al. (2006) explored new dibranched, heterocyclic "push-pull" chromophores for covalent self-assembly, aiming to enhance thin-film microstructure and nonlinear optical response. The study underscores the chromophore molecular architecture and film growth method's importance on film properties, contributing to advancements in electrooptic film technologies (Facchetti et al., 2006).
Polymerization Processes
Wang et al. (2000) synthesized 5-(2-methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol, leading to polymers through solid-state polymerization. This process is facilitated by heat, light, or γ-radiation, demonstrating the compound's utility in creating materials with specific optical properties (Wang et al., 2000).
Drug Metabolism and Synthesis
Adusumalli et al. (2019) characterized the biotransformation of PF-5190457, a novel ghrelin receptor inverse agonist, revealing insights into the metabolism of new drug entities. This study emphasizes the role of molybdenum-containing enzymes in drug metabolism, providing crucial information for clinical development (Adusumalli et al., 2019).
Synthesis of Complex Molecules
Pouy et al. (2012) reported on the Cu(I) complexes supported by N-heterocyclic carbene ligands catalyzing intramolecular hydroalkoxylation and hydroamination of alkynes. This synthesis route highlights the compound's role in creating complex molecules, contributing to the development of novel chemical syntheses (Pouy et al., 2012).
Propriétés
IUPAC Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJOHVKWIFYHJ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)
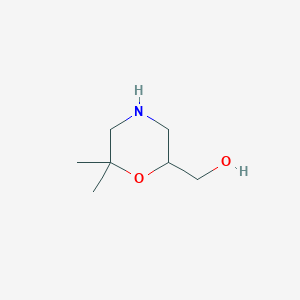

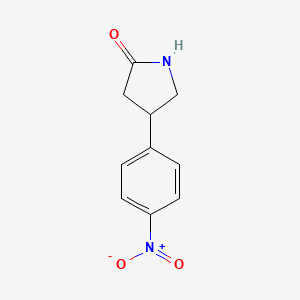
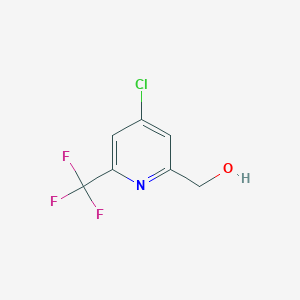
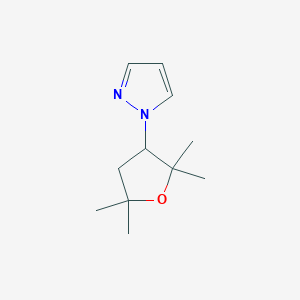
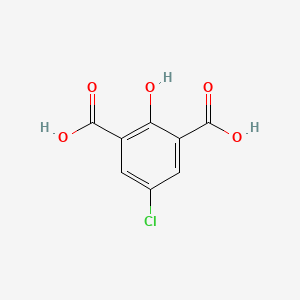
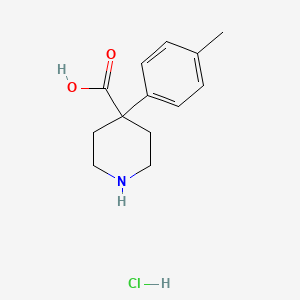
![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)
